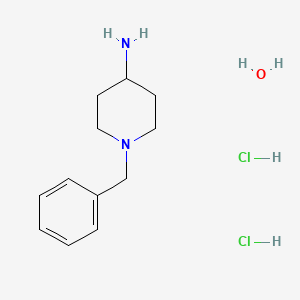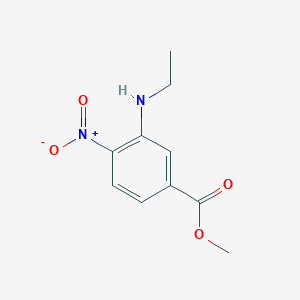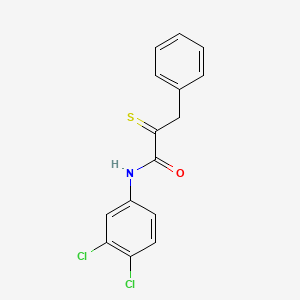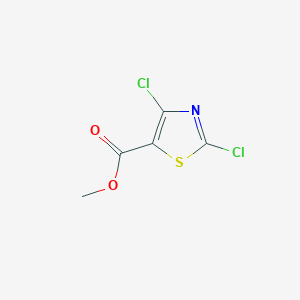![molecular formula C14H16ClNO3 B1371869 [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride](/img/structure/B1371869.png)
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.74 g/mol . It is known for its unique structure, which includes a benzyl group attached to a pyridine ring with hydroxymethyl groups at the 2 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride typically involves the reaction of benzyl chloride with 2,6-dihydroxymethylpyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-2,6-bis(hydroxymethyl)pyridin-4(1H)-one hydrochloride
- 3-Hydroxy-6-methyl-2-pyridinemethanol
- 3-Hydroxy-2-hydroxymethylpyridine hydrochloride
Uniqueness
[6-(Hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both benzyl and hydroxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H16ClNO3 |
|---|---|
Peso molecular |
281.73 g/mol |
Nombre IUPAC |
[6-(hydroxymethyl)-5-phenylmethoxypyridin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H15NO3.ClH/c16-8-12-6-7-14(13(9-17)15-12)18-10-11-4-2-1-3-5-11;/h1-7,16-17H,8-10H2;1H |
Clave InChI |
SSXSJTIWGRKIII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)
![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)



![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
